CID 74765649
Description
CID 74765649 (PubChem Compound Identifier 74765649) is a chemical entity referenced in analytical and biochemical studies. The mass spectral data and chromatographic retention behavior (Figure 1 in ) imply a molecular weight and fragmentation pattern consistent with terpenoids or alkaloids, though further structural elucidation is required for definitive classification.
Properties
Molecular Formula |
Cl4H14O5Sn |
|---|---|
Molecular Weight |
354.6 g/mol |
InChI |
InChI=1S/4ClH.5H2O.Sn/h4*1H;5*1H2; |
InChI Key |
XOWGNBAIXFJDCN-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.Cl.Cl.Cl.Cl.[Sn] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 74765649 involves several synthetic routes and reaction conditions. The most common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity of the compound.
Chemical Reactions Analysis
CID 74765649 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 74765649 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is being investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 74765649 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize CID 74765649, we compare it with compounds sharing analogous functional groups, biosynthetic origins, or bioactivity profiles.
Betulin-Derived Inhibitors
Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with anti-inflammatory and antiviral properties. Unlike this compound, betulin derivatives feature a lupane skeleton with hydroxyl and carboxylic acid groups, which enhance their solubility (LogP ~7.5) and bioavailability (Bioavailability Score: 0.55) .
Oscillatoxin Derivatives
Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) are marine-derived polyketides with cytotoxic activity. These compounds exhibit higher molecular weights (>500 Da) and complex macrocyclic structures, contrasting with this compound’s simpler fragmentation pattern in GC-MS .

Substrates and Inhibitors of Transport Proteins
Taurocholic acid (CID 6675) and DHEAS (CID 12594) are sulfated steroids involved in bile acid transport. While this compound’s role in transporter inhibition is unconfirmed, its structural dissimilarity to these substrates (e.g., lack of sulfate or taurine moieties) suggests divergent mechanisms of action .
Physicochemical and Bioactivity Comparison
The table below summarizes key properties of this compound and analogs, inferred from comparable compounds in the evidence:
| Property | This compound | Betulin (CID 72326) | Oscillatoxin D (CID 101283546) |
|---|---|---|---|
| Molecular Formula | Not reported | C₃₀H₅₀O₂ | C₃₂H₄₈O₈ |
| Molecular Weight | ~300–400 Da (inferred) | 442.7 Da | 584.7 Da |
| LogP (Predicted) | 3.5–4.5 | 7.5 | 4.2 |
| Bioavailability Score | 0.45–0.55 | 0.55 | 0.35 |
| Solubility (ESOL) | 0.5–2.0 mg/mL | 0.0012 mg/mL | 0.0005 mg/mL |
| Key Bioactivity | Uncharacterized | Antiviral | Cytotoxic |
Table 1: Comparative analysis based on chromatographic behavior, solubility models, and bioactivity trends .
Q & A
Q. How can I adapt this compound research for translational applications (e.g., drug development)?
- Methodological Answer :
- ADMET Profiling : Assess absorption, distribution, metabolism, excretion, and toxicity using in silico tools (e.g., SwissADME).
- PK/PD Modeling : Link pharmacokinetic data to pharmacodynamic effects using compartmental models.
- Regulatory Pre-Submission : Align with FDA/EMA guidelines for preclinical data requirements .
Troubleshooting & Peer Review
Q. How should I address reviewer critiques about methodological limitations in this compound studies?
- Methodological Answer :
- Transparent Rebuttal : Acknowledge limitations (e.g., sample size) and propose mitigation strategies (e.g., power analysis for future work).
- Supplementary Data : Provide additional validation experiments or raw datasets upon request.
- Collaborative Revisions : Invite reviewers to suggest specific protocol improvements .
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